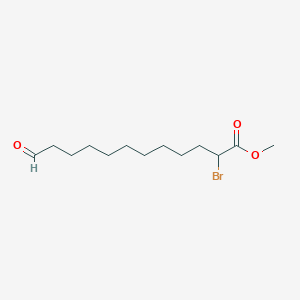
Methyl 2-bromo-12-oxododecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-12-oxododecanoate is a brominated methyl ester characterized by a 12-carbon chain with a bromine atom at position 2 and a ketone group (oxo) at position 12. This compound is of interest in organic synthesis due to its reactive bromine substituent and ester functionality, which enable participation in alkylation, nucleophilic substitution, and cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-12-oxododecanoate can be synthesized through a multi-step process involving the bromination of dodecanoic acid followed by esterification. The typical synthetic route involves:
Bromination: Dodecanoic acid is treated with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) to introduce the bromine atom at the second carbon position.
Esterification: The resulting 2-bromo-12-oxododecanoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for bromination and esterification helps in maintaining consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-12-oxododecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: KMnO4 or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Alcohols or amines.
Reduction: Hydroxy derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 2-bromo-12-oxododecanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated and keto-containing substrates.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of methyl 2-bromo-12-oxododecanoate involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine and keto groups. The bromine atom can participate in nucleophilic substitution reactions, while the keto group can undergo reduction or oxidation. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
- Methyl 12-oxododecanoate: Lacks the bromine substituent at position 2. The absence of bromine reduces electrophilic reactivity, making it less suitable for halogen-mediated reactions. Such esters are commonly observed in natural products, such as labdane diterpenes (e.g., 12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester in plant resins) .
- Methyl salicylate: Contains an aromatic hydroxyl group instead of bromine and oxo groups. It is a volatile organic compound (VOC) with applications in fragrances and antimicrobial agents, contrasting with the aliphatic reactivity of Methyl 2-bromo-12-oxododecanoate .
Physical and Chemical Properties
Table 1 summarizes inferred properties based on structural analogs:
| Property | This compound | Methyl 12-oxododecanoate | Methyl salicylate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~295.2 (C₁₃H₂₁BrO₃) | ~242.3 (C₁₃H₂₂O₃) | ~152.1 (C₈H₈O₃) |
| Solubility | Likely low in water, soluble in organic solvents | Similar, with higher hydrophobicity | Moderate in water, high in ethanol |
| Reactivity | High (Br enables SN2 reactions) | Moderate (oxo group) | Low (ester hydrolysis) |
| Stability | Sensitive to light/moisture due to Br | Stable under ambient conditions | Stable but volatile |
Sources: Extrapolated from methyl ester properties and brominated compound stability data .

Research Findings and Gaps
- Synthetic Utility : Brominated esters are understudied in the provided evidence, but analogous brominated compounds (e.g., hexabromocyclododecane) highlight the environmental and regulatory challenges associated with bromine-containing molecules .
Properties
CAS No. |
132284-41-4 |
|---|---|
Molecular Formula |
C13H23BrO3 |
Molecular Weight |
307.22 g/mol |
IUPAC Name |
methyl 2-bromo-12-oxododecanoate |
InChI |
InChI=1S/C13H23BrO3/c1-17-13(16)12(14)10-8-6-4-2-3-5-7-9-11-15/h11-12H,2-10H2,1H3 |
InChI Key |
IBOJJFKRWIYWSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCCCCCCCC=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















